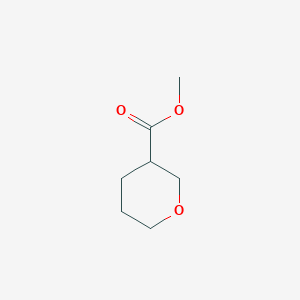
Methyl tetrahydro-2H-pyran-3-carboxylate
Overview
Description
“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “methyl oxane-3-carboxylate” and has a molecular weight of 144.17 g/mol . The compound is represented by the InChI code 1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 .
Synthesis Analysis
The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2 H -pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2 H -pyran-3-carboxylic acid over 5% Pd/Al 2 O 3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES COC(=O)C1CCCOC1 . It has a complexity of 122 as computed by Cactvs 3.4.8.18 .
Chemical Reactions Analysis
“this compound” is prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .
Physical And Chemical Properties Analysis
“this compound” has a topological polar surface area of 35.5 Ų and a XLogP3-AA of 0.4 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . The compound is a liquid at room temperature .
Scientific Research Applications
Asymmetric Synthesis in Chemistry
Methyl tetrahydro-2H-pyran-3-carboxylate has been used in the asymmetric synthesis of chemicals. For example, it was a key component in the asymmetric synthesis of a cockroach attractant, achieved through the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid (Szőri, Szőllősi, & Bartók, 2008).
Organic Chemistry and Synthesis Techniques
In organic chemistry, this compound has been utilized in various synthesis techniques. For instance, it played a role in the synthesis of tetrasubstituted thiophenes, demonstrating its versatility in organic synthesis (Sahu et al., 2015).
Pharmaceutical and Medicinal Applications
This compound has also found applications in the pharmaceutical field. For example, derivatives of this compound have shown inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis (Prugh et al., 1990). Additionally, certain O-heterocyclic analogues, derived from this compound, have demonstrated potential as natural antioxidant and antihypertensive agents (Maneesh & Chakraborty, 2018).
Material Science and Polymer Research
In material science and polymer research, this compound has been used in the synthesis of bioactive and compatible polymers. For instance, it was a component in the synthesis of alternating copolymers with maleic anhydride, which showed potential for in vitro biological activity (Han et al., 1990).
Safety and Hazards
Future Directions
“Methyl tetrahydro-2H-pyran-3-carboxylate” and its derivatives have been the subject of recent research due to their broad spectrum of biological and pharmaceutical properties . Future research may focus on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and various 1,3-dicarbonyl compounds under different catalytic conditions .
Mechanism of Action
Target of Action
It’s worth noting that this compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s known that this compound may be used in various syntheses, including the production of cycloalkylamide derivatives .
Action Environment
It’s recommended to use this compound in a well-ventilated area and avoid contact with moisture .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydropyran derivatives are commonly used in organic synthesis . They are often used as protecting groups for alcohols .
Molecular Mechanism
It is known that tetrahydropyran derivatives can undergo various chemical reactions, such as oxa-6π-electrocyclization .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
methyl oxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate described in the research?
A1: The research highlights a novel application of a cinchona alkaloid-modified palladium catalyst for the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. [] This process enables the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a key component of a cockroach attractant, with high optical purity (up to 89%). [] This methodology is significant as it provides a pathway for the controlled synthesis of a specific enantiomer, which is crucial for optimizing the biological activity of the attractant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


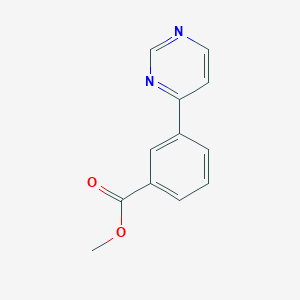

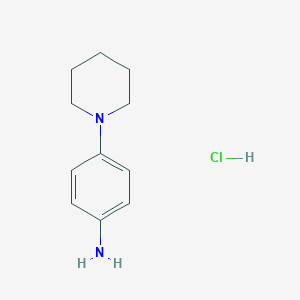
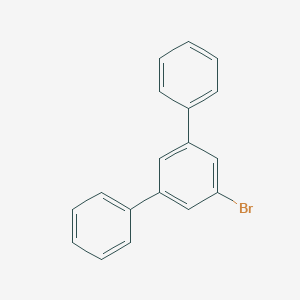
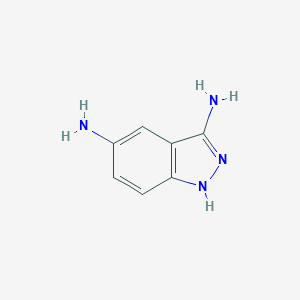
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)







![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
